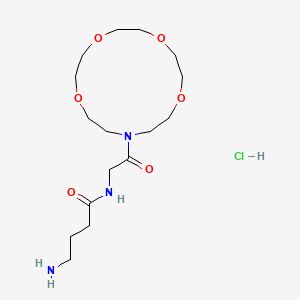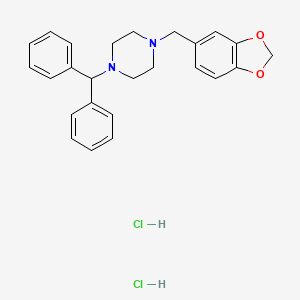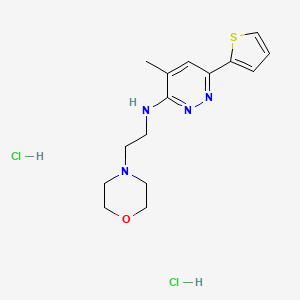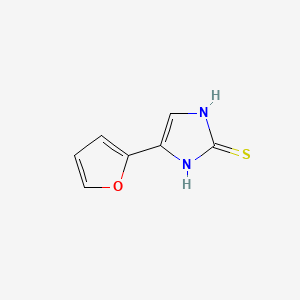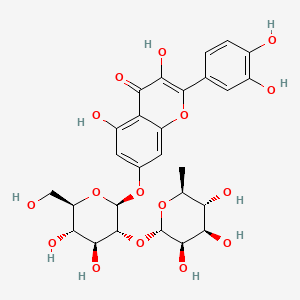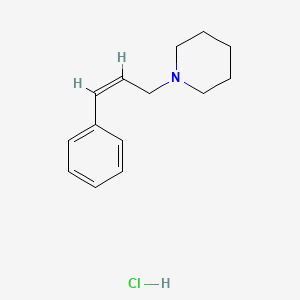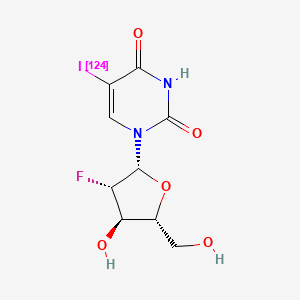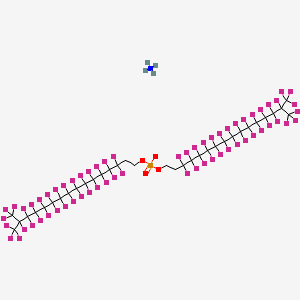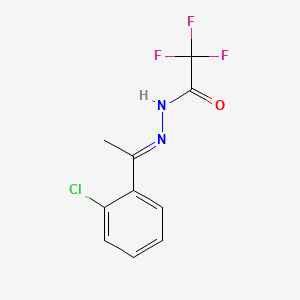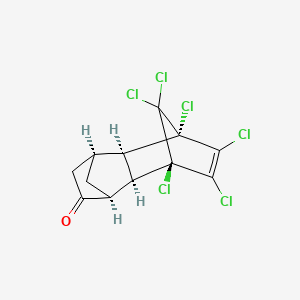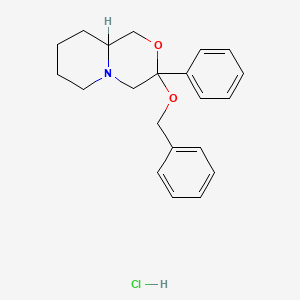
Octahydro-3-phenyl-3-(phenylmethoxy)pyrido(2,1-c)(1,4)oxazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-3-phenyl-3-(phenylmethoxy)pyrido(2,1-c)(1,4)oxazine hydrochloride is a complex heterocyclic compound with significant potential in various scientific fields. Its molecular formula is C21H25NO2·HCl, and it has a molecular weight of 359.896 g/mol . This compound is part of the oxazine family, which is known for its diverse pharmacological and material applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-3-phenyl-3-(phenylmethoxy)pyrido(2,1-c)(1,4)oxazine hydrochloride typically involves multicomponent reactions, cyclization reactions, and temperature-dependent Rh(II)-carbenoid-mediated 2H-azirine ring expansion . One common method includes the reaction of alkyl or aryl isocyanides with dialkyl acetylenedicarboxylates in the presence of 4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Octahydro-3-phenyl-3-(phenylmethoxy)pyrido(2,1-c)(1,4)oxazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylmethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Octahydro-3-phenyl-3-(phenylmethoxy)pyrido(2,1-c)(1,4)oxazine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds and polymers.
Medicine: Investigated for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Mécanisme D'action
The mechanism by which Octahydro-3-phenyl-3-(phenylmethoxy)pyrido(2,1-c)(1,4)oxazine hydrochloride exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Oxazine: A simpler heterocyclic compound with similar structural features.
1,3-Oxazine: Another member of the oxazine family with significant pharmacological applications.
Uniqueness
Octahydro-3-phenyl-3-(phenylmethoxy)pyrido(2,1-c)(1,4)oxazine hydrochloride is unique due to its complex structure, which includes both phenyl and phenylmethoxy groups. This complexity may contribute to its diverse range of applications and potential pharmacological properties.
Propriétés
Numéro CAS |
126807-00-9 |
|---|---|
Formule moléculaire |
C21H26ClNO2 |
Poids moléculaire |
359.9 g/mol |
Nom IUPAC |
3-phenyl-3-phenylmethoxy-4,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazine;hydrochloride |
InChI |
InChI=1S/C21H25NO2.ClH/c1-3-9-18(10-4-1)15-23-21(19-11-5-2-6-12-19)17-22-14-8-7-13-20(22)16-24-21;/h1-6,9-12,20H,7-8,13-17H2;1H |
Clé InChI |
FGPVJXYMXWYANF-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2CC(OCC2C1)(C3=CC=CC=C3)OCC4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




